molecular formula C19H14N4O5 B12473462 3,5-dinitro-N-phenyl-2-(phenylamino)benzamide

3,5-dinitro-N-phenyl-2-(phenylamino)benzamide

Cat. No.: B12473462
M. Wt: 378.3 g/mol
InChI Key: PZNXNIINXUIHPY-UHFFFAOYSA-N
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Description

3,5-dinitro-N-phenyl-2-(phenylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring, and phenyl and phenylamino substituents

Preparation Methods

The synthesis of 3,5-dinitro-N-phenyl-2-(phenylamino)benzamide typically involves the direct condensation of 2-[5-(4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride, followed by reduction of the dinitro compound . This method allows for the formation of the desired benzamide with high specificity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3,5-dinitro-N-phenyl-2-(phenylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols.

Scientific Research Applications

3,5-dinitro-N-phenyl-2-(phenylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-phenyl-2-(phenylamino)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. The phenyl and phenylamino substituents can interact with various biomolecules, potentially affecting their function. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

3,5-dinitro-N-phenyl-2-(phenylamino)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

2-anilino-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C19H14N4O5/c24-19(21-14-9-5-2-6-10-14)16-11-15(22(25)26)12-17(23(27)28)18(16)20-13-7-3-1-4-8-13/h1-12,20H,(H,21,24)

InChI Key

PZNXNIINXUIHPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Origin of Product

United States

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